molecular formula C8H12BrN3 B2626512 4-(4-Bromo-1H-pyrazol-1-yl)piperidine CAS No. 877399-60-5

4-(4-Bromo-1H-pyrazol-1-yl)piperidine

货号: B2626512
CAS 编号: 877399-60-5
分子量: 230.109
InChI 键: CUYMHWHMYSOTHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 4-bromo-1H-pyrazole moiety. This structure is highly versatile in medicinal chemistry, serving as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules . The bromine atom at the pyrazole’s 4-position enhances reactivity for further functionalization, such as cross-coupling reactions, while the piperidine ring contributes to improved pharmacokinetic properties, including solubility and bioavailability. Its synthesis often involves nucleophilic substitution or condensation reactions, as exemplified by protocols using tert-butyl-protected intermediates .

属性

IUPAC Name

4-(4-bromopyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYMHWHMYSOTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

  • 1-Boc-4-(4-Bromopyrazol-1-yl)piperidine (CAS 877399-50-3):

    • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
    • Role : Critical intermediate in synthesizing crizotinib (an ALK/ROS1 inhibitor), enhancing stability during solid-phase peptide synthesis .
    • Molecular Weight : ~326.2 g/mol (C14H21BrN4O2), compared to 229.1 g/mol for the unprotected parent compound.
  • 1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine: Structure: Features a carbonyl bridge between the pyrazole and piperidine.

Heterocyclic Core Modifications

  • 2-(4-Bromo-1H-pyrazol-1-yl)pyridine (CAS 77556-27-5):

    • Structure : Replaces piperidine with pyridine.
    • Biological Relevance : Demonstrates moderate activity as a histamine H3 receptor antagonist but exhibits lower metabolic stability due to the absence of a saturated piperidine ring .
    • Molecular Weight : 238.1 g/mol (C8H6BrN3).
  • 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride (CAS 148138-02-7):

    • Structure : Pyrazole linked to pyridine at position 3 instead of 1.
    • Solubility : Hydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to neutral analogs .

Halogen and Functional Group Substitutions

  • However, bromine’s larger atomic radius may improve π-π stacking in aromatic binding pockets .
  • 4-(4-Iodo-1H-pyrazol-1-yl)piperidine :
    • Utility : Iodine’s polarizability facilitates radiolabeling for imaging studies, though synthetic accessibility is lower due to iodine’s cost and reactivity .

Data Table: Key Properties of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
This compound C8H12BrN3 229.1 Unprotected, versatile intermediate Kinase inhibitor synthesis
1-Boc-4-(4-Bromopyrazol-1-yl)piperidine C14H21BrN4O2 326.2 Boc-protected, enhanced stability Crizotinib intermediate
2-(4-Bromo-1H-pyrazol-1-yl)pyridine C8H6BrN3 238.1 Pyridine core, lower metabolic stability Histamine H3 antagonist
4-(4-Bromo-1H-pyrazol-3-yl)pyridine HCl C8H7BrN3·HCl 274.5 Hydrochloride salt, high solubility Preclinical CNS drug candidate

生物活性

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a compound of considerable interest in pharmacological research due to its unique structural features and biological activities. The presence of a bromine atom on the pyrazole ring enhances its reactivity and binding affinity to various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₂BrN₃, and it exists primarily as a hydrochloride salt in research applications. Its structure consists of a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC₈H₁₂BrN₃·ClH
CAS Number1263378-44-4
Molecular Weight232.10 g/mol

Pharmacological Potential

Research indicates that this compound exhibits several notable pharmacological properties:

  • Neurotransmitter Receptor Inhibition : The compound has shown potential as an inhibitor of various neurotransmitter receptors, which could be beneficial in treating neurological disorders.
  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. They exhibit antiproliferative effects on multiple cancer cell lines, including lung, breast, and colorectal cancers .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation, such as topoisomerase and tubulin polymerization .
  • Binding Affinity : The bromine substitution enhances the compound's binding affinity to specific proteins and receptors, facilitating its action as a therapeutic agent.

Anticancer Studies

A study evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to this compound. Results indicated that these compounds inhibited the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with the pyrazole structure displayed higher cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) compared to standard chemotherapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. Common solvents include methanol or ethanol, often with catalysts like acetic acid to enhance yield. The synthesis process may also involve purification steps such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties compared to structurally similar compounds.

Compound NameKey Differences
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl esterContains a carboxylic acid ester group
4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochlorideSubstituted with a methyl group instead of bromine
4-(1H-Pyrazol-1-yl)piperidine hydrochlorideLacks bromination; simpler structure

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。